(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine
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Overview
Description
(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a synthetic organic compound that features a brominated indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine typically involves the following steps:
Bromination: The starting material, 2-methylindene, undergoes bromination to introduce the bromine atom at the 4-position.
Hydroxylamine Formation: The brominated intermediate is then reacted with hydroxylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. Specific details would depend on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine
Pharmacological Studies:
Industry
Materials Science: Possible use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for (NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)amine: Similar structure but lacks the hydroxylamine group.
(NE)-N-(4-chloro-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine: Chlorine instead of bromine.
(NE)-N-(4-bromo-2-ethyl-2,3-dihydroinden-1-ylidene)hydroxylamine: Ethyl group instead of methyl.
Properties
IUPAC Name |
(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-8-7(10(6)12-13)3-2-4-9(8)11/h2-4,6,13H,5H2,1H3/b12-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJPQWPVJLRDSH-ZRDIBKRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=NO)C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CC2=C(/C1=N/O)C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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